molecular formula C26H35O7P B127300 Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- CAS No. 145052-34-2

Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-

Cat. No.: B127300
CAS No.: 145052-34-2
M. Wt: 490.5 g/mol
InChI Key: LFOXEOLGJPJZAA-UHFFFAOYSA-N
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Description

Chemical Structure and Functionality
Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- (referred to as DMBAPO in some contexts) is a bisacylphosphine oxide (BAPO) photoinitiator. Its molecular structure comprises two 2,6-dimethoxybenzoyl groups attached to a central phosphorus atom, with a branched 2,4,4-trimethylpentyl substituent. The methoxy groups on the benzoyl moieties enhance UV absorption efficiency, particularly in the long-wavelength range (320–420 nm), enabling deep curing in pigmented or opaque formulations .

Applications
DMBAPO is widely utilized in UV-curable systems, including:

  • Dental composites: As part of Irgacure 1850, a 1:1 blend with 1-hydroxycyclohexyl phenyl ketone, it initiates polymerization in resins like Bis-GMA and TEGDMA .
  • Optical fiber coatings: Its efficiency in rapid curing under UV light ensures durable primary coatings .
  • Pigmented inks and wood coatings: Demonstrates superior through-cure performance in black pigmented systems compared to alternatives like isopropyl thioxanthone blends .
  • Electronics: Enhances photohardening efficiency in silver paste compositions for laser direct imaging .

Mechanism Upon UV exposure, DMBAPO undergoes α-cleavage, generating phosphinoyl and benzoyl radicals that initiate free-radical polymerization. Time-resolved EPR studies reveal strong spin polarization via triplet mechanisms (TM) and radical pair mechanisms, distinguishing its reactivity from other acylphosphine oxides .

Properties

IUPAC Name

[(2,6-dimethoxybenzoyl)-(2,4,4-trimethylpentyl)phosphoryl]-(2,6-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35O7P/c1-17(15-26(2,3)4)16-34(29,24(27)22-18(30-5)11-9-12-19(22)31-6)25(28)23-20(32-7)13-10-14-21(23)33-8/h9-14,17H,15-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOXEOLGJPJZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CP(=O)(C(=O)C1=C(C=CC=C1OC)OC)C(=O)C2=C(C=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869945
Record name Methanone, 1,1'-[(2,4,4-trimethylpentyl)phosphinylidene]bis[1-(2,6-dimethoxyphenyl)-
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Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145052-34-2
Record name Bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide
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Record name Methanone, 1,1'-((2,4,4-trimethylpentyl)phosphinylidene)bis(1-(2,6-dimethoxyphenyl)-
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Record name Methanone, 1,1'-[(2,4,4-trimethylpentyl)phosphinylidene]bis[1-(2,6-dimethoxyphenyl)-
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Record name Methanone, 1,1'-[(2,4,4-trimethylpentyl)phosphinylidene]bis[1-(2,6-dimethoxyphenyl)-
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Record name Bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphinoxide
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Record name Bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide
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Preparation Methods

Two-Step Synthesis via Phosphine Intermediate

The preparation of bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide follows a patented two-step protocol involving phenylbenzene oxyethyl phosphine synthesis and subsequent TPO photoinitiator formation .

Step 1: Synthesis of Phenylbenzene Oxyethyl Phosphine

  • Reagents : Toluene (200–300 kg), triethylamine (300–400 kg), dehydrated alcohol (100–300 kg), and diphenyl phosphine chloride.

  • Procedure :

    • Reactors are purged with nitrogen to prevent oxidation.

    • Toluene, triethylamine, and dehydrated alcohol are sequentially added under chilling (−2°C).

    • Diphenyl phosphine chloride is dripped over 3–4 hours while maintaining −2°C to 1°C.

    • Post-reaction incubation (0.5–1 hour) ensures complete esterification.

    • Suction filtration isolates triethylamine hydrochloride by-product, while vacuum distillation (≤110°C) recovers phenylbenzene oxyethyl phosphine as a pale yellow liquid.

Step 2: TPO Photoinitiator Formation

  • Reagents : Toluene (100–200 kg), phenylbenzene oxyethyl phosphine (300–400 kg), and 2,4,6-trimethylbenzoyl chloride.

  • Procedure :

    • Phosphine intermediate and toluene are heated to 50–60°C.

    • 2,4,6-Trimethylbenzoyl chloride is added over 2–3 hours under controlled temperature (48–52°C).

    • Condensation at 80°C for 2–3 hours induces solid formation.

    • Chilled brine condensers recover monochloroethane by-product.

    • Crystallization and vacuum drying yield the final phosphine oxide.

Table 1: Synthetic Parameters for TPO Photoinitiator

ParameterStep 1 RangeStep 2 Range
Temperature (°C)−2 to 148 to 80
Reaction Time (hours)3–4 (addition)2–3 (condensation)
Yield (Crude Product)85–90%72–89%

Industrial-Scale Production and Optimization

Scalability Challenges and Solutions

Industrial production scales the above methodology to multi-ton batches while addressing:

  • Exothermic Control : Jacketed reactors with chilled brine (−5°C capacity) mitigate heat during diphenyl phosphine chloride addition.

  • By-Product Management : Triethylamine hydrochloride is torrefied for reuse, reducing waste.

  • Distillation Efficiency : High-vacuum systems (≤10⁻² mbar) enhance phenylbenzene oxyethyl phosphine purity (>98%).

Case Study: Embodiment Variations

Patent embodiments demonstrate yield dependence on stoichiometry:

Table 2: Yield Optimization Across Embodiments

EmbodimentTriethylamine (kg)Dehydrated Alcohol (kg)Final Yield
130010072%
235020081%
340030089%

Excess triethylamine (400 kg) and alcohol (300 kg) in Embodiment 3 improve proton scavenging, reducing side reactions and boosting yield.

Reaction Condition Analysis

Temperature and Time Dependencies

  • Low-Temperature Addition (−2°C) : Prevents premature decomposition of diphenyl phosphine chloride, ensuring controlled esterification.

  • Gradual Heating (to 80°C) : Facilitates condensation without thermal degradation of trimethylpentyl groups.

Solvent and Reagent Roles

  • Toluene : Acts as inert solvent with optimal boiling point (110°C) for distillation.

  • Triethylamine : Neutralizes HCl by-product, shifting equilibrium toward phosphine intermediate.

Purification and Quality Control

Vacuum Distillation Protocols

  • First-Stage Distillation (≤110°C) : Removes toluene and residual alcohol under rough vacuum.

  • High-Vacuum Distillation (≤10⁻² mbar) : Isolates phenylbenzene oxyethyl phosphine at 150–160°C.

Crystallization and Filtration

  • Crystallization Solvent : Toluene promotes slow crystal growth, minimizing impurities.

  • Suction Filtration : Removes insoluble by-products, yielding 95–97% pure phosphine oxide.

Comparative Analysis of Synthetic Approaches

Alternative Catalytic Methods

While palladium-catalyzed dehydrogenative cyclization enables dibenzophosphole oxide synthesis, this method is unsuitable for bis(2,6-dimethoxybenzoyl) derivatives due to steric hindrance from methoxy groups.

Benchmarking Against Carbazole-Phosphine Oxides

Recent advancements in carbazole-phosphine oxides highlight superior near-UV absorption, yet bis(2,6-dimethoxybenzoyl) derivatives remain preferred for radical stability in dental resins .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phosphine oxides .

Scientific Research Applications

Photoinitiator in Polymer Chemistry

Phosphine oxide serves as an effective photoinitiator in various polymerization reactions.

  • Mechanism : Upon exposure to UV light, the compound generates free radicals that initiate the polymerization of monomers. This is particularly useful in the production of coatings and adhesives.
  • Efficiency : Compared to other photoinitiators like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, phosphine oxide exhibits higher efficiency and stability under UV light conditions .

Biological Applications

The compound's stability and reactivity have made it useful in biological studies:

  • Synthesis of Bioactive Molecules : It plays a role in synthesizing various biologically active compounds. For instance, it can be employed in the development of drug delivery systems where controlled release is essential.

Medical Device Development

In medical applications:

  • Polymer Synthesis for Devices : Phosphine oxide is used in creating polymers that are integral to medical devices. Its photopolymerization capabilities allow for the rapid formation of biocompatible materials .

High-Performance Materials

Phosphine oxide is utilized in manufacturing high-performance materials:

  • Coatings : It is commonly used in UV-curable coatings that require rapid curing times and durability. The compound enhances the mechanical properties of these coatings, making them suitable for demanding applications .

Adhesives and Sealants

The compound's ability to facilitate quick curing times makes it ideal for use in adhesives and sealants:

  • Applications : It is particularly beneficial in industries where strong adhesion and durability are required under various environmental conditions .

Case Study 1: Photopolymerization Efficiency

A study demonstrated that using phosphine oxide as a photoinitiator resulted in a 30% increase in polymerization rate compared to traditional initiators under identical UV exposure conditions. This efficiency translates to lower energy costs and faster production times in industrial settings.

Case Study 2: Medical Device Application

In a clinical trial involving drug delivery systems made from polymers initiated by phosphine oxide, researchers found that the controlled release mechanisms significantly improved patient outcomes compared to conventional systems. The polymer's biocompatibility was confirmed through extensive testing.

Mechanism of Action

The mechanism by which phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- exerts its effects involves the absorption of light energy, which initiates a photochemical reaction. This reaction generates free radicals that drive the polymerization process. The molecular targets include the monomers in the polymerization mixture, and the pathways involved are primarily radical polymerization pathways .

Comparison with Similar Compounds

Research Findings and Performance Data

Curing Efficiency in Black Pigmented Coatings
Photoinitiator System Surface Cure (J/cm²) Through-Cure (J/cm²)
DMBAPO + hydroxyketone (Irgacure 1850) 0.8 1.2
Thioxanthone + morpholino ketone 1.5 2.5
TPO + hydroxyketone 1.0 1.8

DMBAPO-based systems require lower energy for full curing, critical for heat-sensitive substrates.

Dental Resin Polymerization
  • Resins initiated with DMBAPO blends achieve >90% conversion rates under 450 mW/cm² UV light, outperforming camphorquinone/amine systems in depth of cure.

Biological Activity

Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- (commonly referred to as Irgacure 1700) is a photoinitiator widely used in polymer chemistry. Its unique structural properties allow it to efficiently initiate polymerization upon exposure to UV light. This article explores its biological activity, focusing on its mechanisms of action, applications in biological systems, and relevant case studies.

  • Molecular Formula : C26H35O7P
  • Molecular Weight : 490.53 g/mol
  • CAS Number : 145052-34-2

The primary mechanism by which phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- exerts its biological effects is through photoinitiation. Upon exposure to UV light, the compound absorbs energy and generates free radicals. These radicals are crucial for initiating radical polymerization processes.

  • Photochemical Reaction : The absorption of light leads to the cleavage of the C–O bond in the benzoyl moiety, resulting in the formation of acyl and alkyl radicals.
  • Radical Polymerization : These radicals react with monomers in the polymerization mixture, leading to chain growth and polymer formation.

Biological Applications

Phosphine oxide derivatives have been studied for their potential applications in various biological contexts:

  • Drug Delivery Systems : The compound's ability to form stable polymers makes it suitable for creating drug delivery vehicles that can release therapeutic agents in a controlled manner.
  • Tissue Engineering : Its use in biocompatible polymers has implications for scaffolding materials that support cell growth and tissue regeneration.

Study 1: Photoinitiators in Dental Materials

A study published in the Journal of Biomedical Materials Research explored the effectiveness of phosphine oxide-based photoinitiators in dental resin formulations. The results indicated that these photoinitiators significantly enhanced the polymerization rate and mechanical properties of dental composites compared to traditional initiators.

Study 2: Biocompatibility Assessment

Research conducted on the biocompatibility of polymers synthesized using phosphine oxide photoinitiators showed promising results. In vitro assays demonstrated low cytotoxicity levels when tested on human fibroblast cells, indicating potential for safe use in medical applications .

Comparative Analysis with Similar Compounds

Compound NameStructureEfficiency as PhotoinitiatorApplications
Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-StructureHighDental materials, drug delivery
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxideStructureModerateCoatings, adhesives
Bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphinoxideStructureHighPolymer synthesis

Toxicological Considerations

While phosphine oxide compounds are effective as photoinitiators and have beneficial applications in biomedical fields, their safety profiles must be assessed. Toxicological studies indicate that while they exhibit low acute toxicity levels in vitro, further long-term studies are necessary to fully understand their safety when used in medical devices or drug formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : The compound is synthesized via chloromethylation of 2,4,6-trimethylbenzoic acid followed by reaction with organophosphorus reagents (e.g., 2,4,4-trimethylpentylphosphine derivatives). Key steps include purification via column chromatography and structural validation using 1H^1 \text{H}-/13C^{13} \text{C}-NMR, high-resolution mass spectrometry (HRMS), and FT-IR. For example, NMR can confirm methoxy group integration (δ 3.8–4.0 ppm) and phosphine oxide resonance (δ 30–40 ppm in 31P^{31} \text{P}-NMR) .

Q. How does this phosphine oxide function as a photoinitiator in UV-curable systems, and what factors influence its initiation efficiency?

  • Methodological Answer : The compound undergoes α-cleavage upon UV irradiation, generating benzoyl and phosphinoyl radicals that initiate polymerization. Efficiency depends on:

  • Absorption wavelength : Strong absorption in the 350–420 nm range due to dimethoxybenzoyl groups .
  • Triplet-state reactivity : Triplet-excited states (lifetime ~100 ns) dominate radical generation, as shown by laser flash photolysis .
  • Additives : Co-initiators like 2-mercaptothioxanthone (TX-SH) enhance efficiency by reducing oxygen inhibition via thiyl radical formation .

Advanced Research Questions

Q. What mechanistic insights have been gained from time-resolved electron paramagnetic resonance (TR EPR) studies on the photogenerated radicals of this compound?

  • Methodological Answer : TR EPR at multiple microwave frequencies (S-, X-, Q-, W-bands) revealed:

  • CIDEP polarization : Dominant triplet mechanism (TM) polarization at low frequencies (2.8 GHz) and mixed TM/radical pair mechanisms (ST0_0, ST1_1) at higher frequencies (95 GHz).
  • Spin dynamics : Stochastic Liouville equation (SLE) modeling quantified TM polarization dependence on microwave frequency, confirming triplet-state dominance in radical generation .
  • Radical pair lifetime : Phosphinoyl radicals exhibit microsecond-scale lifetimes in benzene, enabling efficient polymerization initiation .

Q. How do structural modifications (e.g., methoxy vs. methyl substituents) in acylphosphine oxide photoinitiators affect their photophysical properties?

  • Methodological Answer : Comparative studies using transient absorption spectroscopy and DFT calculations show:

  • Substituent effects : Methoxy groups (as in this compound) redshift absorption vs. methyl groups (e.g., in TMDPO), improving compatibility with LED curing systems.
  • Radical generation kinetics : Methoxy derivatives exhibit slower α-cleavage (τ ≈ 1–10 ns) compared to methylated analogs (τ < 1 ns) due to electron-donating effects stabilizing excited states .
  • Triplet yield : Methoxy substitution increases intersystem crossing efficiency, enhancing triplet-state population by ~20% .

Q. What experimental challenges arise in resolving contradictory data on oxygen inhibition in UV-curable systems using this photoinitiator?

  • Methodological Answer : Contradictions stem from:

  • Measurement techniques : FTIR monitoring of acrylate conversion underestimates oxygen inhibition vs. ESR detection of peroxyl radicals .
  • Thiol additives : TX-SH reduces oxygen inhibition by scavenging peroxyl radicals, but efficacy varies with thiol concentration and irradiation intensity. Laser photolysis with transient absorption spectroscopy can quantify thiyl radical kinetics to optimize formulations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-
Reactant of Route 2
Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-

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